molecular formula C18H24ClN3O3S B11473235 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine

Cat. No.: B11473235
M. Wt: 397.9 g/mol
InChI Key: NUGKXFZJYUVPLL-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with a chlorobenzenesulfonyl group, dimethyl groups, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE typically involves multiple steps:

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with 2-chloroethylmorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfanyl group.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Sulfinyl or sulfanyl derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholine moiety can enhance the compound’s solubility and bioavailability. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, contributing to the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(2-MORPHOLIN-4-YL-2-PHENYL-ETHYL)-BENZENESULFONAMIDE: This compound shares the chlorobenzenesulfonyl and morpholine moieties but differs in the core structure.

    N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: This compound also contains a morpholine group and is used as a tyrosine-kinase inhibitor.

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE is unique due to its specific combination of functional groups and the presence of a pyrrole ring

Properties

Molecular Formula

C18H24ClN3O3S

Molecular Weight

397.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(2-morpholin-4-ylethyl)pyrrol-2-amine

InChI

InChI=1S/C18H24ClN3O3S/c1-13-14(2)22(8-7-21-9-11-25-12-10-21)18(20)17(13)26(23,24)16-5-3-15(19)4-6-16/h3-6H,7-12,20H2,1-2H3

InChI Key

NUGKXFZJYUVPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCN3CCOCC3)C

Origin of Product

United States

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